molecular formula C21H19F2N5O2S B2802204 1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea CAS No. 1207002-45-6

1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea

Cat. No.: B2802204
CAS No.: 1207002-45-6
M. Wt: 443.47
InChI Key: HJMZLWMWQJFNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H19F2N5O2S and its molecular weight is 443.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-promoted Synthesis and Biological Activity

A study by Özil et al. (2015) discussed the microwave-assisted synthesis of fused and non-fused 1,2,4-triazole derivatives. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities. The research highlights the potential of these derivatives in developing new therapeutic agents due to their significant biological activities. Read more.

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This study contributes to the understanding of the structure-activity relationship of triazole derivatives. Read more.

Alkylurea Modification for Anticancer Activity

Wang et al. (2015) modified a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against cancer cell lines. This modification also significantly reduced acute oral toxicity, showcasing the importance of chemical modifications in enhancing therapeutic potential while minimizing side effects. Read more.

Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles Synthesis

Reddy et al. (2013) synthesized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and evaluated their antibacterial activity. The study found that some derivatives showed potent inhibitory activity comparable to standard drugs, highlighting their potential in developing new antibacterial agents. Read more.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O2S/c1-12-17(10-11-24-20(29)25-18-15(22)4-3-5-16(18)23)31-21-26-19(27-28(12)21)13-6-8-14(30-2)9-7-13/h3-9H,10-11H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMZLWMWQJFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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